molecular formula C21H28N2O4S B11173324 4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide

4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide

Cat. No.: B11173324
M. Wt: 404.5 g/mol
InChI Key: HIFQZAYXHGLGMO-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide is an organic compound with the molecular formula C21H28N2O4S It is characterized by the presence of an ethoxy group, a hexylsulfamoyl group, and a benzamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Hexylsulfamoyl Group: The hexylsulfamoyl group is introduced through a sulfonation reaction, where hexylamine is reacted with a sulfonyl chloride derivative of the benzamide.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The hexylsulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of 4-ethoxy-N-[4-(hexylamino)phenyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide is unique due to the presence of the hexylsulfamoyl group, which imparts specific chemical and biological properties. This group may enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H28N2O4S/c1-3-5-6-7-16-22-28(25,26)20-14-10-18(11-15-20)23-21(24)17-8-12-19(13-9-17)27-4-2/h8-15,22H,3-7,16H2,1-2H3,(H,23,24)

InChI Key

HIFQZAYXHGLGMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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